molecular formula C26H20ClIN2O5 B11697103 (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11697103
M. Wt: 602.8 g/mol
InChI Key: BDCOLBZSFYOJEX-YBFXNURJSA-N
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Description

(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a variety of functional groups, including a chlorobenzyl ether, an iodo group, a methoxy group, and a methylphenyl group. The presence of these diverse functional groups suggests that the compound may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and urea under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a Knoevenagel condensation reaction between the pyrimidine core and an appropriate benzaldehyde derivative.

    Functional Group Substitution: The chlorobenzyl ether, iodo, and methoxy groups can be introduced through nucleophilic substitution reactions, often using corresponding halides and appropriate base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of the iodo and methoxy groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione likely involves interactions with specific molecular targets. These could include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione shares structural similarities with other pyrimidine derivatives, such as:
    • 5-benzylidene-1,3-dimethylbarbituric acid
    • 5-(4-methoxybenzylidene)-1,3-dimethylbarbituric acid
    • 5-(4-chlorobenzylidene)-1,3-dimethylbarbituric acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the iodo group, in particular, may enhance its ability to interact with biological targets due to the unique properties of iodine in organic molecules.

Properties

Molecular Formula

C26H20ClIN2O5

Molecular Weight

602.8 g/mol

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C26H20ClIN2O5/c1-15-7-9-18(10-8-15)30-25(32)19(24(31)29-26(30)33)11-16-12-21(28)23(22(13-16)34-2)35-14-17-5-3-4-6-20(17)27/h3-13H,14H2,1-2H3,(H,29,31,33)/b19-11+

InChI Key

BDCOLBZSFYOJEX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Cl)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)OCC4=CC=CC=C4Cl)OC)C(=O)NC2=O

Origin of Product

United States

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